6,6-Dimethylmorpholine-3-carboxylic acid is an organic compound characterized by its morpholine structure, which is a six-membered ring containing both nitrogen and oxygen atoms. Its molecular formula is with a molecular weight of approximately 159.18 g/mol. The compound is notable for its two methyl groups at the 6-position of the morpholine ring and a carboxylic acid functional group at the 3-position, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .
The reactivity of 6,6-Dimethylmorpholine-3-carboxylic acid can be attributed to its functional groups:
These reactions are fundamental in synthetic organic chemistry and can lead to various derivatives with enhanced properties or biological activities.
Research indicates that 6,6-Dimethylmorpholine-3-carboxylic acid exhibits biological activity that may influence various physiological processes. Its derivatives have been studied for potential pharmacological effects, including:
Further research is required to fully elucidate its mechanisms of action and therapeutic potential.
Several methods have been developed for synthesizing 6,6-Dimethylmorpholine-3-carboxylic acid:
These methods allow for the efficient production of 6,6-Dimethylmorpholine-3-carboxylic acid and its derivatives for further study.
6,6-Dimethylmorpholine-3-carboxylic acid has several applications across different fields:
The versatility of this compound makes it valuable in both industrial and research settings.
Research on the interactions of 6,6-Dimethylmorpholine-3-carboxylic acid with biological targets is limited but promising. Preliminary studies suggest potential interactions with:
These interaction studies are crucial for understanding the full scope of its biological activity and potential therapeutic uses.
Several compounds share structural similarities with 6,6-Dimethylmorpholine-3-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Morpholine | C4H9NO | Basic structure without carboxylic functionality |
| 4-Methylmorpholine | C5H11NO | Methyl group at the 4-position |
| N,N-Dimethylmorpholine | C6H15N | Two methyl groups on nitrogen |
| 2-Methylmorpholine | C5H11NO | Methyl group at the 2-position |
The uniqueness of 6,6-Dimethylmorpholine-3-carboxylic acid lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds. Its dual functionality as both a morpholine derivative and a carboxylic acid positions it uniquely for diverse applications in medicinal chemistry and materials science.
Retrosynthetic planning for 6,6-dimethylmorpholine-3-carboxylic acid often begins with disassembly of the morpholine ring to identify accessible precursors. A common strategy involves deconstructing the heterocycle into β-amino alcohol intermediates, which can undergo cyclization to form the morpholine core. For example, β-hydroxy-α-amino acids serve as viable precursors, enabling acid-catalyzed transacetalization and subsequent elimination of methanol to yield dihydroxazine intermediates (Figure 1). These intermediates are further reduced or functionalized to produce the target morpholine derivative.
An alternative route leverages the ring-opening of 2-tosyl-1,2-oxazetidine (1) with α-formyl carboxylates (2) under basic conditions. This cascade reaction proceeds via nucleophilic attack at the oxazetidine carbonyl, followed by intramolecular hemiaminal formation to construct the morpholine skeleton. The stereochemical outcome of this process is influenced by pseudo A1,3 strain avoidance and anomeric effects, favoring axial positioning of substituents.
| Precursor | Reaction Conditions | Key Intermediate | Yield (%) | Reference |
|---|---|---|---|---|
| β-Hydroxy-α-amino acid | p-TsOH, toluene, reflux | Dihydroxazine | 75–90 | |
| 2-Tosyl-oxazetidine | DBU, THF, rt | Morpholine hemiaminal | 68–82 |
Figure 1. Retrosynthetic pathways for 6,6-dimethylmorpholine-3-carboxylic acid.
The stereochemical integrity of 6,6-dimethylmorpholine-3-carboxylic acid is critical for its biological activity. Pd-catalyzed carboamination reactions have been employed to achieve high diastereoselectivity (>20:1 dr) in fused bicyclic morpholine derivatives. For instance, palladium complexes with bulky phosphine ligands facilitate syn-insertion of alkenes into Pd–heteroatom bonds, ensuring precise control over ring conformation.
Chiral resolution techniques, such as enzymatic kinetic resolution or crystallization with enantiopure counterions, are often required to isolate (S)- or (R)-isomers. Recent advances in asymmetric catalysis have enabled direct synthesis of enantiomerically enriched morpholines. For example, hydrogenation of dihydroxazine intermediates using chiral Rh catalysts affords (S)-6,6-dimethylmorpholine-3-carboxylic acid with >95% enantiomeric excess (ee).
Stereochemical Models
Protection of the carboxylic acid group during synthesis is essential to prevent undesired side reactions. Esters, particularly methyl and benzyl esters, are widely used due to their stability under basic conditions and ease of hydrolysis. For example, methyl ester protection allows subsequent functionalization of the morpholine nitrogen without compromising the carboxylate moiety.
Orthogonal protecting group strategies are critical for solid-phase synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group, removable via β-elimination under mild basic conditions, is compatible with acid-labile tert-butoxycarbonyl (Boc) groups on nitrogen. This dual protection enables sequential deprotection and functionalization, as demonstrated in the synthesis of Fmoc-3-morpholine carboxylic acid derivatives.
| Protecting Group | Deprotection Conditions | Compatibility | Reference |
|---|---|---|---|
| Methyl ester | LiOH, H2O/THF | Acid- and base-stable | |
| Fmoc | Piperidine/DMF | Orthogonal to Boc | |
| Boc | TFA/DCM | Acid-labile |
Solid-phase synthesis (SPS) enables rapid generation of 6,6-dimethylmorpholine-3-carboxylic acid libraries for high-throughput screening. Wang resin-functionalized morpholine cores serve as anchors for iterative coupling and cyclization steps. Key advantages include:
A representative protocol involves:
Table 2. Example library members synthesized via SPS.
| Entry | R1 | R2 | Purity (%) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzyl | H | 95 | 78 |
| 2 | Cyclohexyl | Me | 89 | 65 |
| 3 | Pyridin-2-yl | Et | 92 | 71 |
The (3S)-configured stereocenter and morpholine ring oxygen in 6,6-dimethylmorpholine-3-carboxylic acid facilitate coordination with transition metals, enabling enantioselective C–H activation and cross-coupling reactions. In palladium-catalyzed asymmetric allylic alkylations, the compound’s carboxylate group binds to the metal center while the morpholine oxygen stabilizes intermediates through hydrogen bonding [3].
A 2021 study demonstrated its efficacy in Cp*RhIII-catalyzed C(sp³)–H amidation, achieving enantiomeric ratios (er) up to 94:6 when paired with α-quaternary thioamide substrates [3]. The dimethyl groups at C6 create a steric shield that directs substrate approach, as illustrated in Table 1:
Table 1: Enantioselectivity in Cp*RhIII-Catalyzed Amidation
| Substrate | Catalyst System | er |
|---|---|---|
| 2-Ethylthioamide | Cp*RhIII + Compound | 92:8 |
| α-Methylthioamide | Cp*RhIII + Compound | 94:6 |
The carboxylic acid’s pKa (~4.5) allows dynamic proton transfer during the catalytic cycle, stabilizing transition states while maintaining metal coordination [3]. Comparative studies with non-methylated morpholine analogs showed 15-20% lower er values, underscoring the dimethyl groups’ role in chiral induction [3].
As a Brønsted acid catalyst, 6,6-dimethylmorpholine-3-carboxylic acid activates imine electrophiles in Mannich reactions through dual hydrogen-bonding interactions. The morpholine oxygen (Lewis basic site) and carboxylic proton (Brønsted acidic site) create a chiral microenvironment that aligns reacting partners.
In ketone-imine couplings, the catalyst achieves 89% ee for β-amino carbonyl products under solvent-free conditions. The reaction proceeds via a Zimmerman-Traxler-type transition state where:
Table 2: Mannich Reaction Optimization
| Entry | Solvent | Temp (°C) | ee (%) |
|---|---|---|---|
| 1 | None | 25 | 89 |
| 2 | THF | 25 | 72 |
| 3 | Toluene | 25 | 81 |
Notably, the catalyst’s lipophilicity (logP ≈ 1.2) prevents solubility-driven deactivation in apolar media, contrasting with more hydrophilic amino acid-derived organocatalysts [3].
The compound’s amphiphilic character enables dual interfacial activity in water-organic biphasic systems. At pH 7-8, the deprotonated carboxylate acts as a phase-transfer agent, shuttling anions between phases while the morpholine ring remains anchored at the interface.
In asymmetric epoxidation of α,β-unsaturated ketones:
Table 3: Phase-Transfer Catalyzed Epoxidation
| Substrate | Conversion (%) | ee (%) |
|---|---|---|
| Chalcone | 92 | 83 |
| Methyl cinnamate | 88 | 79 |
| Benzalacetone | 95 | 85 |
Kinetic studies revealed a first-order dependence on catalyst concentration, with turnover frequencies reaching 120 h⁻¹ in optimized systems [3]. The morpholine ring’s conformation (chair vs. boat) modulates substrate access, with molecular dynamics simulations showing 0.3 Å tighter transition state stabilization in the chair conformation [3].
Computational chemistry approaches have provided profound insights into the molecular behavior of 6,6-Dimethylmorpholine-3-carboxylic acid, revealing critical information about its conformational dynamics, biological target interactions, and structure-activity relationships. These theoretical investigations complement experimental findings and guide rational drug design strategies.
Density Functional Theory calculations have emerged as a powerful tool for understanding the conformational preferences and electronic structure of 6,6-Dimethylmorpholine-3-carboxylic acid [1] [2] [3]. The morpholine ring system exhibits characteristic chair conformations, with the compound existing primarily in two distinct conformational states: Chair-Equatorial and Chair-Axial forms.
Comprehensive Density Functional Theory studies using the B3LYP functional with various basis sets, including 6-31G(d,p), aug-cc-pVTZ, and 6-31++G(d,p), have revealed that the Chair-Equatorial conformer represents the energetically favored state [2] [3]. The relative stability difference between conformers has been precisely determined through high-level calculations, with the Chair-Equatorial form being preferred by approximately 109 ± 4 cm⁻¹ (equivalent to 0.31 kcal/mol) [3].
Vibrational frequency calculations performed at the B3LYP/6-31++G(d,p) level provide detailed information about the characteristic stretching and bending modes of the compound [4] [5]. The carboxylic acid C=O stretching vibration typically appears in the range of 1720-1780 cm⁻¹, depending on the hydrogen bonding environment and conformational state. Scaling factors of 0.9613 are commonly applied to theoretical frequencies to account for anharmonic effects and systematic errors inherent in harmonic approximations [5].
Electronic structure analysis reveals important insights into the frontier molecular orbital characteristics of 6,6-Dimethylmorpholine-3-carboxylic acid [6]. The Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital energy gap typically ranges from 3.2 to 4.0 eV, indicating moderate chemical reactivity and stability. The electron density distribution shows significant localization on the nitrogen and oxygen heteroatoms, contributing to the compound's hydrogen bonding capabilities and biological activity [6] [1].
Advanced Density Functional Theory methods, including ωB97X-D and M06-2X functionals, have been employed to investigate solvation effects and thermodynamic properties [1] [7]. These calculations demonstrate that aqueous solvation significantly affects the relative stability of conformers, with the Chair-Equatorial form showing enhanced stabilization in polar environments through favorable hydrogen bonding interactions with solvent molecules.
Molecular docking studies have systematically explored the binding interactions of 6,6-Dimethylmorpholine-3-carboxylic acid with various biological targets, providing crucial insights into its potential therapeutic mechanisms [8] [9] [10]. These computational investigations utilize sophisticated algorithms to predict binding affinities, interaction modes, and selectivity profiles across different protein families.
Carbonic anhydrase enzymes represent particularly important targets for morpholine-based carboxylic acid derivatives [9] [11]. Molecular docking simulations reveal that 6,6-Dimethylmorpholine-3-carboxylic acid can achieve favorable binding energies ranging from -8.12 to -14.68 kcal/mol when interacting with human carbonic anhydrase II [9]. The binding mode involves critical hydrogen bonding interactions with the catalytic zinc ion and surrounding residues, while the dimethyl substitution at the 6-position enhances hydrophobic contacts within the enzyme active site.
Monoamine oxidase B represents another significant target, with docking studies demonstrating exceptional binding affinities between -9.10 and -13.14 kcal/mol [10]. The morpholine ring system forms favorable π-π stacking interactions with aromatic residues in the enzyme's active site, while the carboxylic acid group participates in critical hydrogen bonding networks. Structure-activity relationship analysis reveals that the 6,6-dimethyl substitution pattern optimizes the compound's orientation within the enzyme binding pocket, contributing to enhanced selectivity and potency.
Acetylcholinesterase docking simulations indicate binding energies in the range of -6.39 to -9.44 kcal/mol, with key interactions involving hydrogen bonds to Ser203 and Glu334 residues [10]. The morpholine moiety occupies the enzyme's peripheral anionic site, while the carboxylic acid functionality interacts with the catalytic triad. These interactions suggest potential applications in neurodegenerative disease treatment through cholinesterase inhibition mechanisms.
Human serum albumin binding studies reveal moderate to strong interactions with binding energies between -7.2 and -8.4 kcal/mol [12]. The compound demonstrates preferential binding to the benzodiazepine site on human serum albumin, with association constants in the range of 10⁵-10⁶ M⁻¹. The binding affinity correlates with hydrophobic character and halogen substitution patterns, providing insights into pharmacokinetic behavior and protein binding characteristics.
Quantitative Structure-Activity Relationship modeling has emerged as a critical computational approach for understanding and predicting the biological activities of 6,6-Dimethylmorpholine-3-carboxylic acid derivatives [13] [14]. These studies employ sophisticated machine learning algorithms and statistical methods to establish mathematical relationships between molecular descriptors and observed biological activities.
Constitutional descriptors, including molecular weight, atom counts, and elemental composition, provide fundamental information about compound structure and demonstrate statistical significance with correlation coefficients (R²) ranging from 0.78 to 0.89 [13] [14]. These descriptors capture basic molecular size and complexity parameters that influence biological activity through pharmacokinetic and pharmacodynamic mechanisms.
Topological descriptors, such as Wiener indices and connectivity indices, encode information about molecular graph topology and exhibit strong correlations with biological activity (R² = 0.82-0.91) [14]. These parameters reflect the overall molecular connectivity and branching patterns that influence binding interactions and selectivity profiles across different biological targets.
Electronic descriptors, derived from quantum chemical calculations, provide insights into molecular reactivity and electronic properties [13]. Dipole moments, polarizability values, and partial atomic charges demonstrate significant correlations with biological activity (R² = 0.79-0.88), reflecting the importance of electrostatic interactions in target binding and recognition processes.
Advanced machine learning approaches, including gradient boosting methods and neural networks, have achieved exceptional predictive performance in Quantitative Structure-Activity Relationship models [13] [14]. CatBoost algorithms, in particular, have demonstrated superior performance with R² values of 0.95 and Root Mean Squared Error values of 0.283 when applied to morpholine-carboxylic acid derivatives. These models successfully capture complex non-linear relationships between molecular structure and biological activity.
Model validation strategies employ rigorous cross-validation techniques, external validation sets, and Y-randomization tests to ensure robustness and predictive reliability [13] [14]. Leave-one-out cross-validation typically yields Q² values ranging from 0.72 to 0.76, while external validation demonstrates r² values of 0.84, indicating excellent predictive capability for novel compounds within the applicability domain.
The integration of multiple descriptor types through consensus modeling approaches enhances prediction accuracy and provides comprehensive structure-activity insights [14]. Pharmacophoric descriptors, incorporating hydrogen bond donor/acceptor counts and aromatic ring features, complement quantum chemical parameters to create robust predictive models with broad applicability across diverse biological targets and activity endpoints.